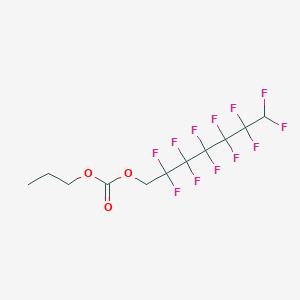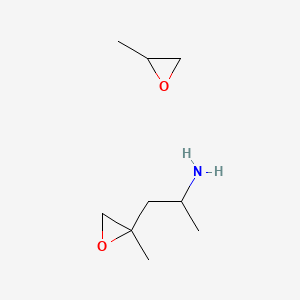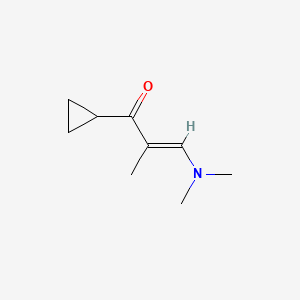
2-Propen-1-one, 1-cyclopropyl-3-(dimethylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound with the molecular formula C8H13NO It is known for its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a methylprop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethylamine in the presence of a base, such as sodium hydride, under controlled temperature conditions. The reaction typically proceeds through the formation of an intermediate enolate, which then reacts with dimethylamine to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction.
Scientific Research Applications
1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethylamino group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one can be compared with similar compounds such as:
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: This compound has a similar structure but lacks the methyl group on the prop-2-en-1-one moiety. It exhibits different reactivity and applications.
1-Cyclopropyl-3-(methylamino)-2-methylprop-2-en-1-one: This compound has a methylamino group instead of a dimethylamino group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(6-10(2)3)9(11)8-4-5-8/h6,8H,4-5H2,1-3H3/b7-6+ |
InChI Key |
VGCIYYFFWGMTEE-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
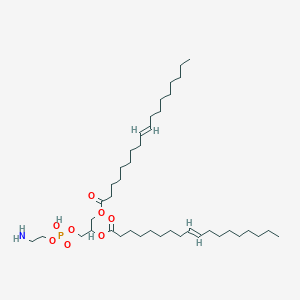

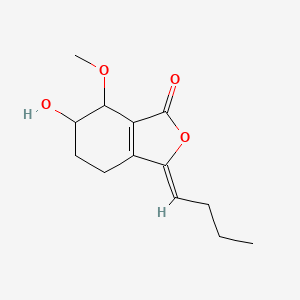
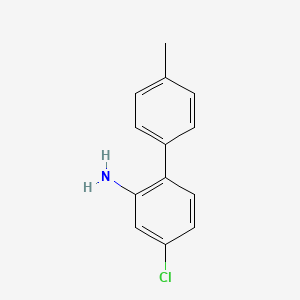
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
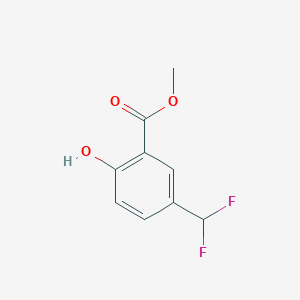
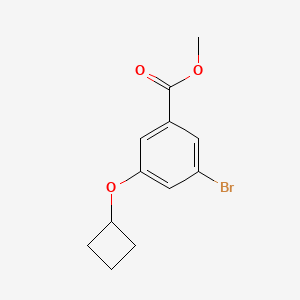
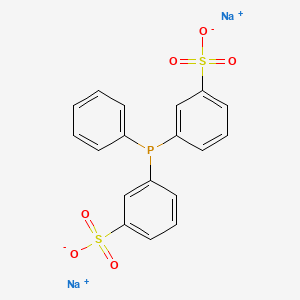

methanone](/img/structure/B15092027.png)

